Tri(carbonato(2-))dihydroxytetramagnesium
Description
Current Understanding and Research Landscape
Current research focuses on the synthesis, properties, and applications of hydromagnesite (B1172092). It is recognized as the most stable hydrated magnesium carbonate. researchgate.net Naturally, it is found in association with the weathering of magnesium-rich minerals like serpentine (B99607) and brucite, often appearing as incrustations in ultramafic rocks, serpentinites, and hydrothermally altered dolomite (B100054) and marble. wikipedia.orgassignmentpoint.com It is also a common mineral found in caves as speleothems. wikipedia.orgassignmentpoint.com
A significant area of study is its thermal decomposition. Hydromagnesite decomposes endothermically in stages between approximately 220 °C and 550 °C. wikipedia.orguclan.ac.uk The process involves the release of its four water molecules of crystallization starting around 220 °C, followed by the decomposition of the hydroxide (B78521) ions to form more water at about 330 °C, and finally, the release of carbon dioxide starting at roughly 350 °C, leaving a residue of magnesium oxide. wikipedia.org This endothermic decomposition is central to its most common industrial application as a flame retardant, often mixed with huntite, for polymers. wikipedia.orguclan.ac.uk
Recent studies have explored its intrinsic mechanical properties, highlighting its role as a key binding phase in reactive MgO cement, which is being investigated as a low-carbon alternative to traditional Portland cement. osti.gov Researchers are also investigating the synthesis of hydromagnesite with specific morphologies, such as mesoporous structures, to tailor its properties for various uses. researchgate.net The precipitation kinetics of hydromagnesite, including its transition from other magnesium carbonates like nesquehonite at temperatures above 52°C, is another active area of research, particularly relevant for processes like indirect aqueous carbonation for CO₂ sequestration. inrs.ca
Below is a table summarizing the key properties of Hydromagnesite.
| Property | Value |
| Chemical Formula | Mg₅(CO₃)₄(OH)₂·4H₂O |
| Molar Mass | 467.64 g/mol |
| Crystal System | Monoclinic |
| Crystal Class | Prismatic (2/m) |
| Space Group | P2₁/c |
| Color | Colorless, white |
| Mohs Hardness | 3.5 |
| Specific Gravity | 2.16–2.2 |
| Luster | Vitreous, silky, pearly, earthy |
| Optical Properties | Biaxial (+) |
| Decomposition Temp. | ~220 °C to 550 °C |
Data sourced from multiple references. wikipedia.orgassignmentpoint.com
Academic Relevance and Interdisciplinary Research Focus
The academic relevance of hydromagnesite is broad, spanning geology, materials science, environmental science, and chemistry.
Materials Science : In materials science, hydromagnesite is studied primarily for its flame-retardant properties. uclan.ac.ukresearchgate.net Its endothermic decomposition, releasing water and carbon dioxide, helps to cool materials and dilute flammable gases during combustion. wikipedia.orguclan.ac.uk Research is ongoing to improve its efficacy as a fire retardant in polymers like ethylene-vinyl acetate (B1210297) (EVA). researchgate.netresearchgate.net Furthermore, its role in novel, low-carbon reactive MgO cement systems is a critical area of investigation, with studies focusing on its mechanical properties and hydration behavior to design greener alternatives to conventional cement. osti.govcolab.wsethz.ch It is also used as a mineral filler and pigment in the manufacturing of paper, paint, rubber, and plastics. google.comgoogle.com
Geology and Environmental Science : Geologically, hydromagnesite is significant as a secondary mineral, providing insights into the weathering processes of magnesium-rich rocks. assignmentpoint.com Its formation in certain environments, such as the hydromagnesite-magnesite playas in British Columbia, is studied in the context of biogeochemical models for CO₂ sequestration. wikipedia.org The potential for sequestering anthropogenic CO₂ through mineral carbonation is a major driver of hydromagnesite research. Studies focus on optimizing the precipitation of magnesium carbonates, including hydromagnesite, as a stable, long-term storage solution for carbon dioxide. osti.govinrs.ca
Chemistry : From a chemical perspective, the synthesis of hydromagnesite with controlled particle size, morphology, and purity is a key research focus. google.comgoogle.com Investigations into its precipitation kinetics, phase transitions from precursors like nesquehonite, and the influence of parameters such as temperature and supersaturation are fundamental to both understanding its natural formation and optimizing its industrial production. researchgate.netinrs.ca The complex thermal decomposition pathway of hydromagnesite also continues to be a subject of detailed study using techniques like thermal analysis. semanticscholar.org
Properties
CAS No. |
12115-66-1 |
|---|---|
Molecular Formula |
(CO3)3(HO)2Mg4 C3H2Mg4O11 |
Molecular Weight |
311.26 g/mol |
IUPAC Name |
tetramagnesium;tricarbonate;dihydroxide |
InChI |
InChI=1S/3CH2O3.4Mg.2H2O/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);;;;;2*1H2/q;;;4*+2;;/p-8 |
InChI Key |
XMOLXQBFNDCTJP-UHFFFAOYSA-F |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Synthesis and Precipitation Methodologies for Tri Carbonato 2 Dihydroxytetramagnesium
Controlled Precipitation Techniques
Controlled precipitation is paramount in producing Tri(carbonato(2-))dihydroxytetramagnesium with desired characteristics. These techniques can be broadly categorized into direct precipitation methods and indirect methods that involve the transformation of a precursor compound.
Direct Precipitation Methods
Direct precipitation involves the reaction of soluble magnesium salts with a carbonate source in an aqueous solution, leading to the direct formation of this compound. Common magnesium sources include magnesium chloride (MgCl₂) and magnesium sulfate (B86663) (MgSO₄), while the carbonate source is typically sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃). Another direct method involves the carbonation of a magnesium hydroxide (B78521) (Mg(OH)₂) slurry.
The morphology of the precipitated particles is highly dependent on the reaction conditions. For instance, the carbonation of a Mg(OH)₂ slurry at elevated temperatures can yield different morphologies. At 150°C and 20 bars of CO₂ pressure, this compound with a sheet-like morphology can be formed. uwaterloo.ca The choice of reactants and the control of parameters such as temperature, pH, and reactant concentration are critical in directing the synthesis towards the desired product with specific physical attributes.
| Magnesium Source | Carbonate Source | Temperature (°C) | Pressure (bar) | Resulting Morphology |
|---|---|---|---|---|
| Mg(OH)₂ slurry | CO₂ | 150 | 20 | Sheet-like |
Indirect Precipitation via Precursor Transformation
An alternative route to synthesize this compound is through the transformation of a precursor compound. This method often allows for better control over the final product's crystallinity and morphology.
A widely studied indirect method is the transformation of nesquehonite (MgCO₃·3H₂O) into this compound. Nesquehonite, a hydrated magnesium carbonate, is metastable and can be readily precipitated from solutions of magnesium bicarbonate at room temperature. researchgate.net Upon heating in an aqueous medium, nesquehonite transforms into the more stable this compound.
This transformation is significantly accelerated at higher temperatures. researchgate.net The transition generally begins to occur at temperatures around 52°C and proceeds more rapidly as the temperature increases. researchgate.netresearchgate.net For example, in one study, nesquehonite precipitated at 25°C, 40°C, and 50°C, while this compound was formed at 60°C, 70°C, 80°C, and 90°C via the transition from nesquehonite. inrs.ca The kinetics of this transformation are highly temperature-dependent, with the transition period shortening as the temperature rises. inrs.ca
| Initial Precipitate | Transformation Temperature (°C) | Transformation Product | Observed Morphology |
|---|---|---|---|
| Nesquehonite | 52-65 | This compound | Platy, sphere-like |
| Nesquehonite | 60 | This compound | Sphere-like, platy |
| Nesquehonite | 70 | This compound | Sphere-like, platy |
| Nesquehonite | 80 | This compound | Sphere-like, platy |
| Nesquehonite | 90 | This compound | Sphere-like, platy |
Influence of Reaction Parameters on Synthesis Outcomes
The successful synthesis of this compound with specific characteristics hinges on the precise control of various reaction parameters. These parameters influence the polymorph, morphology, and purity of the final product.
Temperature and pH Effects on Polymorph and Morphology
Temperature and pH are critical parameters that dictate the type of magnesium carbonate hydrate (B1144303) that precipitates and its morphology. At lower temperatures (room temperature to approximately 55°C) and lower pH values, the formation of needle-like nesquehonite is favored. nih.gov As the temperature and pH increase, a morphological transformation occurs, leading to the formation of sheet-like crystallites of this compound. nih.gov At even higher temperatures and pH values, these sheet-like crystallites can assemble into more complex structures, such as rosette-like spheres and cake-like particles. nih.gov
The transition from nesquehonite to this compound typically occurs in the temperature range of 52-65°C. researchgate.net Studies have shown that with an increase in pH, nesquehonite crystals can transform into hydromagnesite (B1172092). researchgate.net
| Temperature Range (K) | pH Range | Predominant Polymorph | Typical Morphology |
|---|---|---|---|
| Room Temp - 328 | Lower | Nesquehonite (MgCO₃·3H₂O) | Needle-like |
| 333 - 368 | Higher | This compound | Sheet-like, assembling into rosettes or cake-like structures |
Role of Raw Materials and Precursor Purity
The purity of the raw materials and any precursor compounds is crucial for obtaining high-purity this compound. Impurities in the starting materials can be incorporated into the final product, affecting its properties and suitability for specific applications.
For example, in solutions derived from the carbonation of serpentine (B99607) rock, impurities such as calcium and silica (B1680970) are present. inrs.ca While one study indicated that these impurities did not significantly affect the mineralogy or purity of the precipitated magnesium carbonates, it is generally accepted that for high-purity applications, the starting materials should be as pure as possible. inrs.ca The presence of dissolved silica, for instance, can influence the formation and stability of nesquehonite, which in turn affects the subsequent transformation to this compound. nih.gov Specifically, silica can enhance the stability of nesquehonite, potentially slowing its transformation. nih.gov
Impact of Solution Chemistry Parameters
The precipitation of hydromagnesite is highly sensitive to the chemical conditions of the aqueous solution from which it is formed. Key parameters such as pH and temperature play a crucial role in determining the phase, morphology, and purity of the final product.
Research has shown that temperature is a critical factor in the formation of hydromagnesite. At lower temperatures, typically below 50-60°C, the precipitation of nesquehonite (MgCO₃·3H₂O) is often favored. inrs.cageoscienceworld.org As the temperature increases, the transformation of nesquehonite to hydromagnesite is promoted. inrs.cageoscienceworld.org Studies have demonstrated that hydromagnesite can be precipitated at temperatures ranging from 60°C to 90°C, often through the transition from an initially formed nesquehonite phase. inrs.ca Increasing the temperature generally accelerates the precipitation kinetics and shortens the transition time from nesquehonite to hydromagnesite. inrs.ca For instance, at 120°C and a CO₂ partial pressure of 3 bar, hydromagnesite has been observed to form and subsequently transform into magnesite (MgCO₃) within 5-15 hours. researchgate.net
The pH of the solution is another determinant factor in the synthesis of hydromagnesite. The formation of hydromagnesite is typically favored in alkaline conditions. The morphology of the precipitated particles can also be influenced by pH. For example, at a pH range of 8-9, hydromagnesite particles often exhibit a nest-like morphology. researchgate.net As the pH varies, different morphologies such as porous rod-like, porous flower-like, and lamellar structures can be obtained. researchgate.net In some synthesis routes, maintaining a specific pH range, for instance between 10.0 and 11.0, is crucial for obtaining hydromagnesite with a desired particle size and morphology and for preventing the formation of undesired byproducts. google.com
| Parameter | Effect on Hydromagnesite Synthesis | Observed Morphologies |
|---|---|---|
| Temperature | Favored at temperatures above 50-60°C. Higher temperatures accelerate precipitation kinetics and the transformation of nesquehonite to hydromagnesite. inrs.ca | Sphere-like, platy morphology at 70-90°C. inrs.ca |
| pH | Favored in alkaline conditions. Influences the morphology of the precipitated particles. researchgate.net | Nest-like particles at pH 8-9; porous rod-like, porous flower-like, and lamellar structures at different pH values. researchgate.net |
Advanced Synthesis Approaches
To improve the efficiency, sustainability, and control over the properties of synthesized hydromagnesite, several advanced synthesis approaches have been developed. These methods often utilize novel energy sources, alternative raw materials, or innovative reaction pathways.
The application of ultrasonic irradiation is an emerging technique to enhance crystallization processes. While specific detailed studies on the ultrasonic synthesis of hydromagnesite are limited, the principles of sonochemistry suggest potential benefits. Ultrasonic irradiation can promote the synthesis of nanomaterials by enhancing mass transfer and creating localized hot spots, which can lead to faster reaction rates and the formation of unique morphologies. nih.gov In the context of magnesium carbonate synthesis, processes have been described that utilize a high-speed stirrer and ultrasonic dispersion, suggesting that sonication can aid in achieving a desired particle size distribution. researchgate.net The mechanism involves acoustic cavitation, where the formation, growth, and implosive collapse of bubbles in a liquid generate extreme local conditions, thereby accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of other inorganic materials and holds promise for the efficient and controlled precipitation of hydromagnesite.
Industrial residues and byproducts rich in magnesium oxide represent a valuable and low-cost feedstock for the synthesis of magnesium carbonates, including hydromagnesite. This approach is part of a broader strategy for waste valorization and mineral carbonation for CO₂ sequestration. The carbonation of synthetic magnesia samples (>97 wt% MgO) has been successfully demonstrated under high pressure and temperature in an autoclave to produce magnesium carbonate. mdpi.comresearchgate.netfz-juelich.de
The process generally involves the reaction of MgO-containing materials with a source of carbon dioxide, often in an aqueous slurry. The reactivity of the MgO source is a critical factor, with finer particle sizes and higher surface areas generally leading to faster carbonation rates. Both forced and non-forced wet carbonation of MgO nanoparticles have been shown to produce hydrated magnesium carbonates, including hydromagnesite. mdpi.com The application of external force, such as mechanical agitation, can enhance the wet carbonation process, leading to faster reaction times. mdpi.com
| MgO-Containing Residue | Synthesis Conditions | Products | Key Findings |
|---|---|---|---|
| Synthetic Magnesia (>97 wt% MgO) | High pressure and temperature in an autoclave. mdpi.comresearchgate.netfz-juelich.de | Magnesium Carbonate | Complete carbonation can be achieved. Additives can influence efficiency. mdpi.comresearchgate.netfz-juelich.de |
| MgO Nanoparticles | Forced and non-forced wet carbonation at room temperature. mdpi.com | Hydrated Magnesium Carbonates (including hydromagnesite), Magnesite | Forced carbonation enhances the reaction rate. mdpi.com |
A promising route for carbon capture and utilization is the reactive mineralization of magnesium hydroxide (brucite) to form stable magnesium carbonates like hydromagnesite. This process involves the direct reaction of a magnesium hydroxide slurry with CO₂. The kinetics of this reaction are influenced by temperature, with higher temperatures generally favoring faster mineralization. rsc.orgrsc.org
| Reactants | Temperature | Key Findings | Extent of Carbon Mineralization |
|---|---|---|---|
| Mg(OH)₂ and CO₂ (in the presence of 2.5 M sodium glycinate) | 90°C | Higher temperatures favor faster mineralization kinetics. rsc.orgrsc.org | Up to 75.5% after 3 hours. rsc.orgrsc.org |
| Mg(OH)₂ and CO₂ (in water without solvent) | 25-90°C | Mineralization is significantly slower without a capture solvent. rsc.org | Does not exceed 27%. rsc.org |
The formation of crystalline hydrated magnesium carbonates, including hydromagnesite, can proceed through a pathway involving an amorphous magnesium carbonate (AMC) precursor. AMC can be readily synthesized by mixing aqueous solutions containing magnesium and carbonate ions. This amorphous phase is metastable and can transform into more stable crystalline forms over time or with changes in environmental conditions.
The transformation of AMC is temperature-dependent. At temperatures below approximately 55°C, AMC tends to crystallize into nesquehonite, which can then further transform into dypingite and subsequently hydromagnesite. At temperatures above 55°C, AMC can directly transform into hydromagnesite. The transformation from nesquehonite to hydromagnesite is a dissolution-reprecipitation process. geoscienceworld.org This pathway highlights the importance of controlling the initial precipitation conditions to favor the formation of the desired crystalline phase from the amorphous precursor.
Crystallographic and Structural Investigations of Tri Carbonato 2 Dihydroxytetramagnesium
Unit Cell Parameters and Space Group Determination
The unit cell of hydromagnesite (B1172092) has been determined through single-crystal X-ray diffraction studies. Although it possesses a pseudo-orthorhombic character, it is definitively monoclinic. iucr.orguclan.ac.ukiucr.org The space group is consistently identified as P2₁/c. wikipedia.orgiucr.orgosti.govbrgm.fr The crystallographic data from various studies are summarized in the table below.
| Parameter | Value (Akao et al., 1974) iucr.orgiucr.org | Value (Mindat.org) mindat.org |
|---|---|---|
| a (Å) | 10.11(1) | 10.105(5) |
| b (Å) | 8.97(1) | 8.954(2) |
| c (Å) | 8.39(1) | 8.378(4) |
| β (°) | 114.6(9) | 114.44(5) |
| Volume (ų) | Not provided | 690.12 |
| Z | 2 | 2 |
| Space Group | P2₁/c | P2₁/c (Setting: P2₁/b) |
Crystal System and Twinning Phenomena
Hydromagnesite crystallizes in the monoclinic crystal system, belonging to the prismatic (2/m) crystal class. wikipedia.orgbrgm.frmindat.org A notable characteristic of its crystals is the prevalence of twinning. le-comptoir-geologique.com The twinning is very common, typically polysynthetic, and occurs on the {100} plane. wikipedia.orgmindat.orgle-comptoir-geologique.com This frequent twinning gives the mineral a pseudo-orthorhombic appearance. iucr.orgiucr.orgle-comptoir-geologique.com
Atomic Arrangement and Coordination Environments (e.g., MgO₆ Octahedra, Carbonate Ions)
The crystal structure of hydromagnesite is a three-dimensional framework constructed from MgO₆ octahedra and triangular CO₃²⁻ ions. iucr.orguclan.ac.ukiucr.org There are two crystallographically distinct magnesium atoms within the structure, and both are octahedrally coordinated by six oxygen atoms. iucr.orgiucr.org The average Mg-O bond distances for these two octahedra are 2.10 Å and 2.04 Å, respectively. iucr.orgiucr.org
The coordination of the magnesium atoms involves oxygen atoms from different groups: carbonate ions, hydroxyl ions, and water molecules. uclan.ac.uk The MgO₆ octahedra share oxygen atoms with surrounding octahedra, creating a continuous three-dimensional structure. uclan.ac.uk Specifically, one type of octahedron is formed by a magnesium atom surrounded by four oxygen atoms from carbonate ions, one from a hydroxyl ion, and one from a water molecule. uclan.ac.uk The other type of octahedron involves four carbonate ions and two hydroxyl ions. uclan.ac.uk
Structural Frameworks and Layering Characteristics
The structural framework of hydromagnesite can be described as consisting of corrugated layers of MgO₆ octahedra and carbonate groups. researchgate.net These layers are stacked parallel to the (100) crystallographic plane. iucr.orgiucr.org This layered arrangement is a key feature of the mineral's structure. The framework also contains large cavities with approximate dimensions of 4.6 Å x 4.6 Å x 4.1 Å. iucr.orgiucr.org
Hydrogen Bonding Networks within the Crystal Structure
An intricate network of hydrogen bonds plays a crucial role in the stability of the hydromagnesite structure. iucr.orgiucr.org The hydrogen atoms associated with the water molecules are actively involved in this network, whereas the hydrogen atoms of the hydroxyl groups are not. iucr.org
There are two crystallographically independent water molecules, each with a similar environment. The oxygen atom of each water molecule is tetrahedrally surrounded by two of its own hydrogen atoms, a magnesium atom, and a hydrogen atom from a neighboring water molecule. uclan.ac.ukiucr.orgiucr.org This arrangement creates infinite chains of water molecules linked by hydrogen bonds that run parallel to the c-axis. iucr.orgiucr.org
Spectroscopic Characterization and Vibrational Analysis of Tri Carbonato 2 Dihydroxytetramagnesium
X-ray Diffraction (XRD) Applications in Phase and Structural Analysis
X-ray Diffraction (XRD) is a fundamental technique for the phase identification and structural analysis of Tri(carbonato(2-))dihydroxytetramagnesium, which corresponds to the mineral hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O). XRD patterns provide a unique fingerprint for this crystalline material, allowing for its distinction from other magnesium carbonate phases such as nesquehonite, dypingite, and magnesite. ngwm2024.seresearchgate.net
The monoclinic crystal system of hydromagnesite gives rise to a characteristic set of diffraction peaks. webmineral.commindat.org Analysis of these peaks' positions and intensities allows for the determination of unit cell parameters. For hydromagnesite, the cell dimensions are approximately a = 10.11 Å, b = 8.94 Å, c = 8.38 Å, with a β angle of 114.58°. webmineral.com Deviations in XRD patterns can indicate the presence of related phases or variations in hydration states. For instance, "dypingite-like phases" show subtle differences in their diffraction patterns compared to the standard for dypingite, and a continuum of patterns can be observed transitioning between dypingite and hydromagnesite, reflecting changes in water content. ngwm2024.segeoscienceworld.org
The following table presents typical XRD peak positions for hydromagnesite.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (I/I₀) |
| 9.6 | 9.2 | 0.39 |
| 15.3 | 5.79 | 1 |
| 30.8 | 2.899 | 0.82 |
This is an interactive data table. You can sort and filter the data.
Electron Microscopy (SEM, TEM) for Morphological and Microstructural Elucidation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology and microstructure of this compound. SEM images reveal the three-dimensional surface topography, showing that hydromagnesite often forms as aggregates of platy or bladed crystals. wikipedia.orgresearchgate.net These plates can be arranged in rosette-like or globular clusters. rruff.info The morphology can vary depending on the formation conditions. For example, synthetic hydromagnesite can exhibit morphologies described as 2-D micro sheets and nests. semanticscholar.org
Thermal Analysis (TGA, DTG, DSC) for Decomposition Pathways
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal decomposition of this compound. The decomposition of hydromagnesite is a multi-step process involving both dehydration and decarbonation. wikipedia.orgcore.ac.uk
TGA measures the change in mass of a sample as a function of temperature. The decomposition of hydromagnesite typically shows distinct mass loss steps. The first stage, occurring around 220 °C to 350 °C, corresponds to the loss of the four molecules of water of crystallization. wikipedia.orgcore.ac.ukmit.edu This is followed by dehydroxylation, the loss of water from the hydroxide (B78521) groups, at approximately 330 °C. wikipedia.org Finally, decarbonation, the release of carbon dioxide, begins around 350 °C and can proceed in multiple steps, completing by about 550 °C. wikipedia.orgcore.ac.uk The exact temperatures can vary depending on factors like heating rate and atmosphere. semanticscholar.org
DSC measures the heat flow into or out of a sample as it is heated. The decomposition of hydromagnesite is an endothermic process, with DSC curves showing endothermic peaks corresponding to the mass loss events observed in TGA. core.ac.uknasa.gov In some cases, under specific atmospheric conditions or high heating rates, an exothermic event may be observed around 500-540 °C, which is attributed to the crystallization of magnesite from an amorphous intermediate. mit.edunasa.gov
The following table summarizes the typical thermal decomposition stages of hydromagnesite.
| Temperature Range (°C) | Process | Mass Loss | Thermal Event |
| ~220 - 350 | Dehydration (loss of 4 H₂O) | Significant | Endothermic |
| ~330 - 460 | Dehydroxylation (loss of H₂O from OH⁻) | Smaller | Endothermic |
| ~350 - 550 | Decarbonation (loss of CO₂) | Significant | Endothermic |
This is an interactive data table. You can sort and filter the data.
Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting
Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its constituent chemical bonds.
Raman Spectroscopy: The Raman spectrum of hydromagnesite is characterized by a strong, sharp peak around 1121 cm⁻¹, which is assigned to the ν₁ symmetric stretching mode of the carbonate (CO₃²⁻) ion. qut.edu.auscispace.com The ν₃ antisymmetric stretching modes of the carbonate group are very weak in the Raman spectrum and appear in the region of 1400-1520 cm⁻¹. qut.edu.auscispace.com The ν₂ in-plane bending modes of the carbonate are observed as a series of bands between 708 and 758 cm⁻¹. qut.edu.auscispace.com In the hydroxyl stretching region, bands are observed around 3416, 3447, and 3516 cm⁻¹, corresponding to the vibrations of the hydroxide groups and water molecules. qut.edu.auscispace.com
FT-IR Spectroscopy: In the FT-IR spectrum of hydromagnesite, the ν₃ antisymmetric stretching modes of the carbonate ion are prominent, appearing as a series of strong bands around 1387, 1413, and 1474 cm⁻¹. qut.edu.au A broad band centered around 2940 cm⁻¹ is attributed to the stretching vibrations of water molecules. qut.edu.auscispace.com The stretching modes of the Mg-OH groups are observed at 3430, 3446, 3511, and 3685 cm⁻¹. qut.edu.auscispace.com
The following table provides a summary of characteristic vibrational bands for hydromagnesite.
| Vibrational Mode | Raman Shift (cm⁻¹) | FT-IR Wavenumber (cm⁻¹) |
| CO₃²⁻ ν₁ symmetric stretch | 1121 | - |
| CO₃²⁻ ν₃ antisymmetric stretch | 1404, 1451, 1490, 1520 | 1387, 1413, 1474 |
| CO₃²⁻ ν₂ in-plane bend | 708, 716, 728, 758 | - |
| OH/H₂O stretch | 3416, 3447, 3516 | 2940 (broad), 3430, 3446, 3511, 3685 |
| H₂O bend | 1598 | - |
This is an interactive data table. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Hydrogen Positioning
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments in this compound. ¹³C NMR can distinguish between different carbonate phases like magnesite, hydromagnesite, and dypingite, even when their XRD patterns are similar. acs.org The ¹³C chemical shifts are sensitive to the local coordination and bonding of the carbonate groups.
¹H NMR spectroscopy is particularly useful for characterizing the hydrogen environments in hydromagnesite, distinguishing between hydroxyl (OH⁻) groups and water of hydration (H₂O). nih.gov The ¹H NMR spectrum of hydromagnesite shows a resonance for the hydroxyl protons at approximately -1.3 ppm and multiple resonances for the water protons between +5.0 and +7.0 ppm. nih.gov The relative integration of these peaks can be used to determine the ratio of hydroxyl to water protons, which for hydromagnesite is theoretically 2/8 (20%/80%), consistent with experimental observations. nih.gov Advanced NMR techniques, such as Rotational-Echo Double-Resonance (REDOR), can be used to measure ¹³C-¹H distances, providing precise information for refining the positions of hydrogen atoms within the crystal structure when combined with Density Functional Theory (DFT) calculations. researchgate.netnih.gov
Advanced X-ray Techniques (e.g., Atomic Pair Distribution Function, X-ray Absorption Fine Structure) for Amorphous Precursors
While this compound is a crystalline material, its formation often proceeds through an amorphous precursor phase. Advanced X-ray techniques are invaluable for characterizing these disordered materials.
Atomic Pair Distribution Function (PDF) analysis , derived from total X-ray scattering data, provides information about the short- and medium-range atomic order in amorphous materials. researchgate.netyoutube.com Studies on amorphous magnesium carbonate (AMC) have shown that its medium-range order is very similar to that of hydromagnesite. researchgate.net This suggests that the local structural motifs present in the amorphous precursor are related to the final crystalline product.
X-ray Absorption Fine Structure (XAFS) spectroscopy is another element-specific technique that probes the local coordination environment of a specific atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For amorphous magnesium carbonate, Mg K-edge XANES can reveal similarities in the electronic structure and coordination of magnesium atoms when compared to crystalline phases like nesquehonite. researchgate.net
Coupled Analytical Methodologies for Comprehensive Characterization
To gain a more complete understanding of the properties and behavior of this compound, analytical techniques are often coupled. A prominent example is the coupling of Thermogravimetric Analysis with Mass Spectrometry (TGA-MS). This technique allows for the simultaneous measurement of mass loss and the identification of the evolved gases as a function of temperature. researchgate.net
For hydromagnesite, TGA-MS can definitively assign the mass loss steps to the release of water (H₂O) and carbon dioxide (CO₂). researchgate.net This is particularly useful for resolving ambiguities in the decomposition pathway, especially when dehydroxylation and decarbonation events overlap. The atmosphere under which the analysis is performed can significantly influence the decomposition mechanism. For instance, in a helium atmosphere, dehydroxylation and decarbonation may occur concurrently, while under a CO₂ atmosphere, these processes can be separated. researchgate.net The combination of TGA with FT-IR (TGA-FTIR) can similarly be used to identify the evolved gases.
Reaction Mechanisms and Transformation Kinetics of Tri Carbonato 2 Dihydroxytetramagnesium
Formation Kinetics from Precursor Phases
Hydromagnesite (B1172092) is often formed from precursor phases such as nesquehonite and amorphous magnesium carbonate (AMC). The kinetics of these transformations are influenced by various environmental factors.
Nesquehonite (MgCO₃·3H₂O) is a common precursor to hydromagnesite. mlfinfo.jp The transformation from nesquehonite to hydromagnesite is a well-documented process that can occur under various conditions. researchgate.netinrs.ca This transformation is generally favored by increasing temperatures. inrs.ca
The transition often proceeds through a dissolution-precipitation mechanism, where nesquehonite dissolves and hydromagnesite precipitates from the solution. mlfinfo.jpgeoscienceworld.org This process can also involve the formation of intermediate, transient phases like dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O). researchgate.netinrs.ca Studies have shown that nesquehonite readily converts to hydromagnesite at temperatures above 50°C. geoscienceworld.org For instance, at temperatures of 60°C and higher, hydromagnesite becomes the dominant mineral phase precipitating from solutions that would form nesquehonite at lower temperatures. inrs.ca Increasing the temperature not only favors the formation of hydromagnesite but also accelerates the kinetics of the transition from nesquehonite. inrs.ca
The transformation can be summarized by the following reaction, which involves the release of CO₂ and the formation of a more stable hydrated carbonate:
5(MgCO₃·3H₂O) (Nesquehonite) → Mg₅(CO₃)₄(OH)₂·4H₂O (Hydromagnesite) + CO₂ + 10H₂O
Experimental studies have observed this transition to occur in aqueous mediums, and the rate is significantly influenced by the surrounding chemical environment. geoscienceworld.orgcuny.edu
Amorphous magnesium carbonate (AMC) is another significant precursor in the formation of hydromagnesite. copernicus.org AMC is a transient, non-crystalline phase that can form under certain conditions and subsequently crystallize into more stable forms. geochemicalperspectivesletters.org The presence of AMC is crucial in the formation of hydroxy-carbonate phases like hydromagnesite and dypingite. copernicus.org
Research indicates that the structure of AMC is similar to that of hydromagnesite on a local scale, which may facilitate its transformation into the crystalline form. The crystallization of AMC to hydromagnesite is influenced by factors such as pH and the presence of other ions in the solution. copernicus.org As the pH increases, nesquehonite can transform into spherical, rosette-like dypingite and/or hydromagnesite, a process where AMC likely plays a role as an intermediate. copernicus.org The high stability of AMC, partly due to the strong interaction of Mg²⁺ with water, can delay its crystallization. nih.gov
The transformation pathway involving AMC can be depicted as:
Amorphous Magnesium Carbonate (AMC) → Hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O)
This pathway is considered a key step in the low-temperature formation of crystalline magnesium carbonates. researchgate.net
Transformation to More Stable Carbonate Phases (e.g., Magnesite)
Hydromagnesite is thermodynamically metastable and will, over time, transform into the most stable anhydrous magnesium carbonate, magnesite (MgCO₃). osti.gov This transformation is kinetically slow at ambient temperatures, often requiring hundreds of years in natural systems. osti.gov However, at elevated temperatures, the transformation can be observed on laboratory timescales. researchgate.net
The thermal decomposition of hydromagnesite is a key process in its transformation to magnesite and involves distinct stages of dehydration and dehydroxylation. wikipedia.org The process generally begins at around 220°C with the loss of its four water molecules of crystallization. wikipedia.orguclan.ac.uk This is followed by dehydroxylation, the removal of water from the hydroxide (B78521) groups, which occurs at approximately 330-412°C. wikipedia.orguclan.ac.uk Finally, decarbonation, the release of carbon dioxide, takes place at temperatures starting from about 350-370°C. wikipedia.orguclan.ac.ukqut.edu.au
The decomposition can be summarized in the following steps:
Dehydration: Mg₅(CO₃)₄(OH)₂·4H₂O → Mg₅(CO₃)₄(OH)₂ + 4H₂O (g)
Dehydroxylation: Mg₅(CO₃)₄(OH)₂ → 4MgCO₃ + MgO + H₂O (g)
Decarbonation: 4MgCO₃ + MgO → 5MgO + 4CO₂ (g)
Under high-pressure and high-temperature conditions in a closed environment, hydromagnesite can decompose directly to magnesite and brucite (Mg(OH)₂). mlfinfo.jpatlas.jp This occurs as the water released from dehydration facilitates a dissolution and precipitation reaction. mlfinfo.jp
The following table presents data from thermal analysis studies on the decomposition stages of hydromagnesite.
| Decomposition Stage | Temperature Range (°C) | Mass Loss Attributed to |
| Dehydration | 100 - 250 | Loss of water of crystallization |
| Dehydroxylation | 203 - 450 | Loss of water from hydroxide groups |
| Decarbonation | 370 - 550 | Loss of carbon dioxide |
Note: The exact temperatures can vary depending on factors such as heating rate and atmospheric pressure. uclan.ac.uk
At elevated temperatures in aqueous environments, the transformation of hydromagnesite to magnesite is often controlled by a dissolution-precipitation mechanism. cambridge.orgresearchgate.net This process involves the dissolution of the more soluble hydromagnesite, leading to a solution that is supersaturated with respect to the less soluble magnesite, which then precipitates. cambridge.org
Several factors influence the rate of this transformation:
Temperature: Higher temperatures significantly increase the rate of transformation. cambridge.orgresearchgate.netcambridge.org For example, the transformation time decreases from approximately 10 days at 120°C to 1 day at 180°C. mlfinfo.jp
Ionic Strength: Increased ionic strength can promote the transformation rate. researchgate.net
Magnesium Concentration: A decrease in magnesium concentration can also increase the transformation rate. researchgate.netosti.gov Conversely, high magnesium concentrations can inhibit the dissolution of hydromagnesite. osti.gov
Sulfate (B86663) Concentration: The presence of sulfate can indirectly affect the rate by complexing with magnesium ions. osti.gov
Two primary mechanisms for this transformation in brine have been proposed:
In brines with low magnesium concentration , a dehydration process with the concurrent formation of brucite and magnesite is favored. osti.gov
In brines with high magnesium concentration , a dissolution-precipitation process is the dominant pathway. osti.gov
Kinetic Modeling and Rate Control Factors
Kinetic modeling of the hydromagnesite to magnesite transformation often utilizes the Arrhenius equation to extrapolate rates determined at high temperatures to ambient conditions. osti.gov An "induction" period, where minimal transformation occurs, is a common feature in these experiments. osti.gov At 25°C, this induction period is estimated to be between 18 and 200 years. osti.gov
The activation energies for the rapid transformation period have been estimated to be in the range of 81 to 100 kJ/mol. osti.gov The Avrami theory, applied to isothermal solvent-mediated processes, has also been used to analyze the transformation kinetics. cambridge.org
The growth kinetics of hydromagnesite itself have been studied, with a surface nucleation mechanism found to control its growth rate at 90°C and low CO₂ fugacities. acs.org The growth rates of hydromagnesite are significantly faster than those of magnesite under comparable chemical affinity, which is attributed to the high energy barrier of Mg²⁺ dehydration required for magnesite precipitation.
The following table summarizes key kinetic parameters for the transformation of hydromagnesite to magnesite.
| Parameter | Value | Conditions |
| Estimated Induction Period at 25°C | 18 - 200 years | Dependent on brine chemistry |
| Activation Energy | 81 - 100 kJ/mol | For the rapid transformation period |
| Transformation Time at 120°C | ~10 days | Experimental |
| Transformation Time at 150°C | ~2 days | Experimental |
| Transformation Time at 180°C | ~1 day | Experimental |
Apparent Activation Energy Determination
The apparent activation energy (Ea) is a critical parameter for quantifying the temperature dependence of a reaction rate. For the decomposition and transformation of basic magnesium carbonates, this value has been determined through various thermoanalytical techniques.
The thermal decomposition of hydromagnesite, for example, has been studied using non-isothermal thermogravimetric analysis. akjournals.com Kinetic models such as the Friedman isoconversion and Flynn–Wall methods are employed to calculate the apparent activation energy. akjournals.comsemanticscholar.org Research has shown that the morphology of the hydromagnesite crystals can significantly influence the activation energy. akjournals.comsemanticscholar.org For instance, hydromagnesite with a more compact "nest" morphology exhibits a higher activation energy for decomposition compared to that with a "2-D micro sheet" morphology, which is attributed to the difficulty of thermal transport into the core of the more densely packed structures. akjournals.comsemanticscholar.org
The transformation of hydromagnesite to magnesite in a brine solution has an estimated activation energy between 81 and 100 kJ/mol. osti.gov The activation energy for the precipitation of magnesium carbonates from solutions of magnesium chloride and sodium carbonate has been calculated to be in the range of 63–85 kJ mol⁻¹, suggesting a chemically controlled reaction mechanism. researchgate.net
Table 1: Apparent Activation Energies for Reactions of Basic Magnesium Carbonates
| Reaction | Compound | Method/Conditions | Apparent Activation Energy (Ea) |
|---|---|---|---|
| Thermal Decomposition | Hydromagnesite (Nest Morphology) | Non-isothermal TGA (Friedman/Flynn–Wall) | Higher than 2-D micro sheets |
| Thermal Decomposition | Hydromagnesite (2-D Micro Sheet Morphology) | Non-isothermal TGA (Friedman/Flynn–Wall) | Lower than nest morphology |
| Transformation to Magnesite | Hydromagnesite | In brine solution | 81 - 100 kJ/mol |
| Precipitation | Magnesium Carbonate | From MgCl₂ and Na₂CO₃ solution | 63 - 85 kJ/mol |
| Thermal Decomposition | Magnesium Bicarbonate (aqueous) | Diffusion/Chemical Reaction Control | 47.05 kJ/mol |
Influence of Environmental Conditions on Reaction Rates
Effect of Temperature and Pressure
Temperature and pressure are paramount factors controlling the formation, stability, and transformation kinetics of basic magnesium carbonates. Increasing temperature generally accelerates reaction rates. For example, the transformation of the metastable phase nesquehonite (MgCO₃·3H₂O) to the more stable hydromagnesite is hastened at higher temperatures. researchgate.net Similarly, the conversion of hydromagnesite to magnesite (MgCO₃) is favored at elevated temperatures, typically above 120°C. researchgate.netmlfinfo.jp
The thermal decomposition of hydromagnesite itself occurs in stages over a temperature range of approximately 220°C to 550°C. wikipedia.org The initial stage, starting around 220°C, involves the loss of water of crystallization, followed by dehydroxylation at about 330°C, and finally decarbonation beginning around 350°C. wikipedia.org
Partial pressure of carbon dioxide (PCO₂) also plays a crucial role. The precipitation of magnesite, the most stable form of magnesium carbonate, is kinetically hindered at ambient temperatures but can be achieved at moderate to high temperatures (60 to 200°C) and/or high CO₂ pressures (50 to 100 bar). rsc.org The interplay between temperature and PCO₂ dictates which magnesium carbonate phase will form. At 120°C, for instance, hydromagnesite precipitates at a PCO₂ of 3 bar, but transforms into magnesite within hours. researchgate.net At the same temperature but a much higher PCO₂ of 100 bar, direct formation of magnesite is observed. researchgate.net
Table 2: Formation of Magnesium Carbonate Phases under Varying Temperature and PCO₂
| Temperature | PCO₂ | Observed Phase(s) | Kinetic Outcome |
|---|---|---|---|
| 25°C | 1 bar | Nesquehonite | Nesquehonite precipitates. researchgate.net |
| 120°C | 3 bar | Hydromagnesite, Magnesite | Hydromagnesite forms and transforms to magnesite within 5–15 hours. researchgate.net |
| 120°C | 100 bar | Magnesite, Hydromagnesite | Direct formation of magnesite; co-precipitation with hydromagnesite at high supersaturation, which then transforms to magnesite. researchgate.net |
Impact of Aqueous Solution Composition (e.g., Ionic Strength, Magnesium Ion Concentration, Sulfate Concentration)
The chemistry of the aqueous solution significantly influences the transformation rates of basic magnesium carbonates. Studies on the conversion of hydromagnesite to magnesite in brine solutions have revealed several key factors:
Ionic Strength: The rate of transformation increases with higher ionic strength. osti.gov For example, increasing the concentration of NaCl in the brine promotes the dehydration of hydromagnesite, a key step in its conversion to magnesite. osti.gov
Magnesium Ion Concentration: An increased concentration of dissolved magnesium ions (Mg²⁺) significantly decreases the transformation rate of hydromagnesite to magnesite. osti.gov This is consistent with a dissolution-reprecipitation mechanism, where a higher product concentration (Mg²⁺) in the solution would inhibit the dissolution of the reactant (hydromagnesite). osti.gov
Furthermore, the solubility and stability of precursor phases like nesquehonite are also sensitive to the solution's composition. The solubility of nesquehonite in pure water decreases with increasing temperature. researchgate.net However, in salt solutions, the behavior is more complex. In NaCl solutions, nesquehonite solubility first increases and then decreases with rising salt concentration. researchgate.net The addition of salts like MgCl₂, NH₄Cl, or KCl tends to increase the solubility of nesquehonite, likely due to complexation. researchgate.net
Role of Carbon Dioxide Partial Pressure
The partial pressure of carbon dioxide (PCO₂) is a critical thermodynamic and kinetic driver in the magnesium carbonate system. It directly influences the pH of aqueous solutions and the concentration of dissolved carbonate and bicarbonate ions, which are the building blocks for carbonate mineral precipitation.
The stability fields of different magnesium carbonate minerals are strongly dependent on PCO₂. At very low partial pressures of CO₂, brucite (Mg(OH)₂) is the stable phase in equilibrium with aqueous solutions. researchgate.net As PCO₂ increases, the thermodynamically stable phase becomes magnesite (MgCO₃). researchgate.net However, the formation of various metastable hydrated carbonates like nesquehonite and hydromagnesite often occurs due to kinetic barriers to magnesite precipitation. researchgate.netresearchgate.net
The PCO₂ also significantly affects the thermal decomposition mechanism of hydromagnesite. Under an inert atmosphere, hydromagnesite decomposes to magnesium oxide, water, and carbon dioxide. core.ac.uk However, in an atmosphere with a significant partial pressure of CO₂, the decomposition pathway can change, potentially leading to the crystallization of magnesium carbonate which then decomposes at a higher temperature. uclan.ac.uk This demonstrates that the surrounding gas composition can fundamentally alter the reaction mechanism and the thermal stability of the compound. The formation of magnesium bicarbonate, a soluble precursor, is also directly dependent on CO₂ pressure, with higher pressures increasing the concentration of the bicarbonate in solution. culturalheritage.org
Theoretical and Computational Chemistry Approaches in Tri Carbonato 2 Dihydroxytetramagnesium Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful quantum mechanical method for investigating the electronic structure and properties of Tri(carbonato(2-))dihydroxytetramagnesium. By approximating the many-body electronic wavefunction with the electron density, DFT calculations can accurately predict various spectroscopic and structural parameters.
DFT calculations are instrumental in predicting the chemical shielding tensors of atomic nuclei within a crystal lattice. The chemical shielding tensor describes the modification of the local magnetic field at a nucleus due to the surrounding electron distribution, which in turn determines the chemical shift observed in Nuclear Magnetic Resonance (NMR) spectroscopy. For this compound, DFT has been employed to calculate the ¹³C chemical shielding tensors of the carbonate groups. nih.gov
The orientation of the principal components of the chemical shielding tensor is highly sensitive to the local symmetry and bonding environment. In an ideal, isolated carbonate ion with D₃h symmetry, the shielding tensor would be axially symmetric. However, in the crystalline environment of hydromagnesite (B1172092), interactions with neighboring magnesium ions, hydroxide (B78521) groups, and water molecules distort this symmetry. nih.gov DFT calculations can precisely model these distortions, providing theoretical shielding tensor values that can be compared with experimental solid-state NMR data. This comparison serves to validate the crystal structure and provides a more detailed understanding of the electronic environment of the carbonate carbons. nih.gov
A study combining solid-state NMR measurements with DFT calculations demonstrated that nearby hydrogen nuclei perturb the axial symmetry of the carbonate sites in hydromagnesite. nih.gov By comparing experimentally determined ¹³C chemical shift anisotropy (CSA) tensor values with those calculated using various DFT functionals, researchers were able to refine the positions of hydrogen atoms within the crystal structure. nih.gov
Table 1: Comparison of Experimental and DFT Calculated ¹³C Chemical Shielding Tensor Parameters for Hydromagnesite
| Carbon Site | Parameter | Experimental Value (ppm) | DFT Calculated Value (ppm) |
|---|---|---|---|
| C1 | δ₁₁ | 225.1 | 224.8 |
| δ₂₂ | 175.3 | 176.2 | |
| δ₃₃ | 98.7 | 99.5 | |
| C2 | δ₁₁ | 226.4 | 225.9 |
| δ₂₂ | 176.8 | 177.1 | |
| δ₃₃ | 100.2 | 100.8 |
While X-ray diffraction (XRD) is a primary technique for determining crystal structures, it has limitations in accurately locating light atoms, particularly hydrogen. DFT calculations provide a valuable complementary method for refining atomic positions, especially for hydrogen atoms involved in hydrogen bonding. nih.gov By minimizing the total energy of the crystal system, DFT can optimize the geometry and determine the most energetically favorable positions for all atoms, including hydrogens.
In the context of this compound, this capability is crucial for understanding the intricate hydrogen-bonding network that stabilizes the crystal structure. The precise locations of hydrogen atoms influence the vibrational modes of the hydroxide groups and water molecules, which can be probed experimentally using techniques like infrared and Raman spectroscopy. DFT calculations of these vibrational frequencies can be compared with experimental spectra to further validate the refined crystal structure.
Furthermore, the combination of solid-state NMR techniques, such as ¹³C{¹H} Rotational-Echo Double-Resonance (REDOR), with DFT calculations allows for the precise determination of internuclear distances between carbon and hydrogen atoms. nih.gov This integrated approach has been successfully used to evaluate and refine the hydrogen positions within the hydromagnesite structure, leading to a more accurate and complete structural model. nih.gov
Molecular Dynamics Simulations for Structural Dynamics and Positional Uncertainties
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound at the atomic level. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms over time, providing insights into vibrational motions, diffusion, and phase transitions. First-principles MD simulations, where the forces are derived from DFT calculations, are particularly useful for studying the dynamics of hydrated magnesium carbonates. rsc.org
MD simulations can reveal the positional uncertainties of atoms due to thermal vibrations, which are represented by atomic displacement parameters in crystallographic models. This information is particularly important for understanding the flexibility of the crystal lattice and the mobility of water molecules within the structure. For instance, MD simulations can shed light on the dynamics of the water molecules in the hydration shells of the magnesium ions and their exchange processes with the bulk solvent. rsc.org
Thermodynamic Modeling of Phase Stability and Transformations
Thermodynamic modeling, often in conjunction with DFT calculations, is essential for understanding the phase stability of this compound relative to other magnesium carbonate phases such as nesquehonite (MgCO₃·3H₂O) and magnesite (MgCO₃). acs.org DFT can be used to calculate the total energies of different crystal structures at zero Kelvin. By incorporating vibrational contributions to the free energy, it is possible to construct phase diagrams that predict the most stable phase under different temperature and pressure conditions. acs.orgethz.ch
These models have shown that while magnesite is the thermodynamically most stable magnesium carbonate at ambient conditions, the formation of hydrated phases like hydromagnesite and nesquehonite is often kinetically favored. nih.govrsc.org Thermodynamic modeling helps to explain the transformation pathways between these phases. For example, it has been shown that hydromagnesite can transform into magnesite at elevated temperatures. researchgate.netosti.gov
Table 2: Calculated Thermodynamic Properties of Selected Magnesium Carbonates
| Compound | Formula | Enthalpy of Formation (kJ/mol) | Gibbs Free Energy of Formation (kJ/mol) |
|---|---|---|---|
| Magnesite | MgCO₃ | -1112.9 | -1029.3 |
| Nesquehonite | MgCO₃·3H₂O | -2038.4 | -1798.2 |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | -6265.1 | -5580.6 |
Kinetic Pathway Prediction and Mechanistic Insights
While thermodynamics determines the ultimate stability of a phase, kinetics governs the rate at which transformations occur. Computational methods are increasingly being used to predict the kinetic pathways and elucidate the mechanisms of mineral formation and transformation. For this compound, understanding the kinetic pathways of its formation from precursor phases like nesquehonite is of significant interest. inrs.ca
Computational studies can model the nucleation and growth of hydromagnesite crystals, providing insights into the role of factors such as temperature, pH, and the presence of impurities. inrs.caresearchgate.net For example, it is known that increasing temperature accelerates the transition from nesquehonite to hydromagnesite. inrs.ca Kinetic models can help to quantify this relationship and predict the transformation rates under different conditions.
Furthermore, computational approaches can be used to investigate the detailed atomic-level mechanisms of phase transformations. For instance, the transformation of hydromagnesite to magnesite can occur through either a dehydration and solid-state recrystallization process or a dissolution-reprecipitation mechanism. researchgate.net Computational modeling can help to determine the dominant pathway under specific environmental conditions and identify the energy barriers associated with each step of the transformation.
Geochemical and Environmental Research Aspects of Tri Carbonato 2 Dihydroxytetramagnesium
Natural Occurrence and Formation Environments
Tri(carbonato(2-))dihydroxytetramagnesium and its hydrated forms like hydromagnesite (B1172092) are found in a variety of geological settings, typically forming at low temperatures. Their presence is a clear indicator of magnesium-rich, alkaline environments.
Evaporite Deposits and Alkaline Lake Systems
This compound is a characteristic precipitate in modern alkaline and hypersaline lake systems where magnesium concentrations are high. Prominent examples include the hydromagnesite-magnesite playas near Atlin, British Columbia, and Salda Gölü in Turkey. wikiwand.comwikipedia.org In these environments, precipitation is driven by evaporation, which concentrates dissolved ions and increases the pH. The formation in alkaline lakes (pH greater than 9) is often associated with stromatolites, where microbial activity can play a crucial role in creating conditions favorable for precipitation. wikipedia.org Extremely high magnesium to calcium ratios (Mg/Ca > 39) in the water are strongly correlated with the formation of hydromagnesite. researchgate.net
| Location | Environment Type | Key Chemical Driver | Associated Features |
| Atlin, British Columbia, Canada | Playa Lakes | Evaporation, High Mg²⁺ | Microbial Mats, Magnesite |
| Salda Gölü, Turkey | Alkaline Lake (pH > 9) | High pH, High Mg/Ca ratio | Stromatolites, Diatoms, Cyanobacteria |
| Central Spain | Ephemeral Hyperalkaline Lake | Evapoconcentration | Microbial Mats, Dolomite (B100054), Magnesite |
| Dujiali Lake, Tibetan Plateau | Salt Lake | Evaporation, Meteoric Water Input | Siliceous Sinter, Holocene Sediments |
Weathering Products of Mafic and Ultramafic Rocks
The compound frequently occurs as a secondary mineral resulting from the weathering and alteration of magnesium-rich rocks, particularly serpentinites and other ultramafic rocks. wikiwand.comwikipedia.org It forms as incrustations, vein fillings, or fracture fillings where meteoric water interacts with primary magnesium-bearing minerals like serpentine (B99607), brucite, and periclase. wikipedia.orgmindat.orgle-comptoir-geologique.com This process involves the leaching of magnesium from the host rock and its subsequent precipitation as a hydrated carbonate in the presence of atmospheric or dissolved carbon dioxide. This mode of occurrence is widespread, with notable examples found in serpentinites in Canada and chromite mines in Iran. le-comptoir-geologique.com
Formation in Speleothems and Cave Environments
In cave environments, this compound is a common constituent of speleothems, particularly in the form of "moonmilk." wikiwand.comwikipedia.org Moonmilk is a soft, white, plastic-like deposit found on the walls and ceilings of caves. wisc.edu Its formation is linked to water seeping through magnesium-rich overlying rocks, such as dolomite or serpentinite. After calcite and aragonite, hydromagnesite is the most common cave carbonate. wikipedia.org The precipitation process can be influenced by microbial activity within the cave environment. wisc.edu
Biogeochemical Cycling and Microbial Mediation of Formation
Microorganisms are recognized as significant mediators in the formation of this magnesium carbonate. In alkaline lake settings, the metabolic activities of diatoms and cyanobacteria can induce the precipitation of hydromagnesite. wikipedia.org Photosynthesis by these organisms removes carbon dioxide from the water, leading to an increase in pH, which in turn promotes carbonate precipitation around their cells or extracellular polymeric substances (EPS).
In the Atlin playas and ephemeral lakes in Spain, the degradation of microbial mats is directly linked to the formation of hydromagnesite-rich crusts as the lakes desiccate. wikipedia.orgmdpi.com This biogeochemical process highlights the integral role of the carbon cycle, where microbial biomass and its subsequent decay influence mineral formation. Isotopic studies of these deposits often show carbon and oxygen isotope enrichment, reflecting the combined effects of evaporation and microbial metabolic processes. mdpi.com
Role in Carbon Sequestration and Mineral Carbonation Technologies
The formation of this compound is a key process in the field of carbon sequestration, offering a pathway to permanently store atmospheric carbon dioxide in a solid, stable mineral form.
Carbon Dioxide Mineralization Pathways and Efficiency
Mineral carbonation technologies aim to accelerate the natural weathering process of magnesium-rich minerals. The reaction of magnesium silicates (found in ultramafic rocks) or magnesium oxides with CO₂ leads to the formation of magnesium carbonates, including hydromagnesite. researchgate.net
Integration within Industrial Carbon Capture and Storage (CCS) Processes
This compound, with the chemical formula Mg₄(CO₃)₃(OH)₂, is a hydrated magnesium carbonate that plays a role in mineral carbonation, a promising technology for the long-term sequestration of carbon dioxide (CO₂). nih.govresearchgate.net This process mimics the natural weathering of rocks, where CO₂ reacts with metal oxides, such as magnesium oxide, to form stable carbonate minerals. wikipedia.org The integration of this compound's formation into industrial Carbon Capture and Storage (CCS) processes offers a method for permanent CO₂ storage. researchgate.net
Industrial processes for CCS involving magnesium carbonates can be categorized as in situ or ex situ mineralization. In situ processes involve injecting CO₂ into geological formations rich in magnesium-bearing silicate (B1173343) minerals like olivine (B12688019) and serpentine. nih.govwikipedia.org Over geological timescales, these minerals react with the injected CO₂ to form stable carbonates. Ex situ processes, on the other hand, involve reacting CO₂ with magnesium-rich materials in industrial reactors. acs.org These materials can include mined magnesium silicate minerals or industrial wastes such as slag and ash. acs.orgnih.gov
The formation of hydrated magnesium carbonates like this compound is often a key step in these processes, particularly under the moderate temperatures and pressures typical of many industrial applications. researchgate.net While the most thermodynamically stable form for carbon storage is anhydrous magnesite (MgCO₃), its formation is often kinetically hindered at lower temperatures. researchgate.netrsc.orgrsc.org Instead, metastable hydrated phases, including nesquehonite (MgCO₃·3H₂O) and hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), tend to precipitate first. researchgate.netresearchgate.net this compound is closely related to these hydrated forms.
Research has focused on optimizing the conditions for the carbonation of magnesium-rich materials. Key parameters influencing the efficiency of CO₂ uptake and the type of magnesium carbonate formed include temperature, pressure, pH, and the presence of additives. nih.govresearchgate.netmdpi.com For instance, studies have shown that increasing temperature can favor the formation of less hydrated and more stable carbonate phases. nih.govcambridge.org The use of additives like sodium bicarbonate has also been shown to improve reaction rates. nih.govmdpi.com
The efficiency of CO₂ sequestration in these processes can be significant. For example, research on the carbonation of olivine, a magnesium silicate, has achieved high conversion rates under optimized conditions. nih.govmdpi.com Furthermore, the use of enzymes like carbonic anhydrase has been shown to accelerate the uptake of atmospheric CO₂ into magnesium-rich solutions, enhancing sequestration by up to 360%. uq.edu.au
| Parameter | Effect on Carbonation Process | Example Research Finding |
|---|---|---|
| Temperature | Influences the type and stability of the carbonate phase formed. Higher temperatures generally favor less hydrated, more stable forms. nih.govcambridge.org | Nesquehonite is stable at temperatures up to 55–100 °C, after which it begins to lose its water of crystallization. nih.gov Above 50 °C, nesquehonite can convert into hydromagnesite. nih.gov |
| CO₂ Pressure | Higher CO₂ pressure can increase the rate of carbonation reactions. | Magnesite, the most stable form, often requires high CO₂ pressure and temperature for its formation. researchgate.net |
| pH | Affects the speciation of dissolved inorganic carbon and the precipitation of carbonate minerals. | The formation of different hydrated magnesium carbonates is sensitive to the pH of the solution. researchgate.net |
| Additives | Can act as catalysts to enhance the rate of carbonation. | The addition of NaHCO₃ has been shown to significantly improve the CO₂ sequestration rate in the carbonation of olivine. nih.gov |
| Particle Size | Smaller particle sizes of the source material increase the reactive surface area, leading to faster reaction rates. | Using olivine particles of sub-10 μm resulted in a 70% sequestration rate within 2 hours. nih.gov |
Long-term Stability of Sequestered Carbon in this compound Deposits
A critical aspect of mineral carbonation for CCS is the long-term stability of the resulting carbonate deposits, which ensures the permanent storage of CO₂. researchgate.net this compound and related hydrated magnesium carbonates are considered to be in a solid, thermodynamically stable form, effectively locking CO₂ out of the atmosphere. mdpi.com
The stability of these magnesium carbonate deposits is influenced by the surrounding geochemical environment, including factors like temperature, pressure, and the chemical composition of surrounding fluids. While hydrated magnesium carbonates are metastable compared to anhydrous magnesite, they can persist for extended periods under certain conditions. researchgate.netresearchgate.net Over time, these hydrated forms can transform into more stable phases. For example, nesquehonite can evolve into dypingite and subsequently into hydromagnesite under ambient conditions. researchgate.net Further transformation into the most stable form, magnesite, can occur at elevated temperatures. cambridge.orgacs.org
The dissolution of these carbonate minerals, which could potentially release the stored CO₂, is a key consideration for long-term stability. Studies have investigated the solubility and dissolution kinetics of minerals like hydromagnesite. cambridge.orgresearchgate.net The rate of dissolution is highly dependent on the pH of the surrounding solution. In acidic environments, the carbonates are more prone to dissolve. However, research has shown that even in acidic solutions with a pH of 1, the release of CO₂ from magnesium carbonate is minimal, with no notable release at a pH of 2. researchgate.net This suggests a high degree of stability under a range of environmental conditions.
The physical and chemical integrity of the carbonate deposits is also crucial for long-term storage. The transformation from less dense hydrated phases to denser, more stable forms like magnesite can lead to changes in volume and porosity, which could affect the integrity of the storage formation. cambridge.org The study of these phase transitions is ongoing to better predict the long-term behavior of these deposits. acs.org
| Magnesium Carbonate Phase | Chemical Formula | Relative Stability | Transformation Pathways |
|---|---|---|---|
| Nesquehonite | MgCO₃·3H₂O | Metastable | Can transform to dypingite and then hydromagnesite at ambient conditions. researchgate.net Converts to hydromagnesite above 50 °C. nih.gov |
| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Metastable | An intermediate phase between nesquehonite and hydromagnesite. researchgate.netnih.gov |
| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Metastable | Can transform into magnesite at elevated temperatures (e.g., 120-180 °C). cambridge.org |
| Magnesite | MgCO₃ | Most Stable | The final, most stable product of magnesium carbonate mineralization. rsc.orgrsc.org |
Advanced Research Applications of Tri Carbonato 2 Dihydroxytetramagnesium in Materials Science
Mechanisms of Thermal Decomposition as Fire Retardant
The primary application of Tri(carbonato(2-))dihydroxytetramagnesium as a fire retardant additive in polymers is attributed to its endothermic decomposition. wikipedia.orguclan.ac.uk When exposed to heat, the compound breaks down in a multi-step process that absorbs a significant amount of thermal energy, thereby cooling the polymer substrate and slowing the rate of combustion. uclan.ac.ukuclan.ac.uk The decomposition, occurring over a broad temperature range of approximately 220°C to 550°C, releases water vapor and carbon dioxide. wikipedia.orguclan.ac.uk These non-flammable gases act to dilute the concentration of oxygen and flammable volatiles in the gas phase, further inhibiting the combustion process. uclan.ac.uk The onset of its decomposition occurs at a higher temperature than that of aluminium hydroxide (B78521), a common fire retardant, making it suitable for polymers that require higher processing temperatures. wikipedia.org
Dehydration: The first stage begins at approximately 220°C and involves the release of the four molecules of water of crystallization. wikipedia.orguclan.ac.uk
Dehydroxylation: The second stage follows at around 330°C, where the hydroxide ions decompose, releasing an additional molecule of water. wikipedia.org
Decarbonation: The final stage commences at about 350°C, characterized by the release of carbon dioxide from the breakdown of the carbonate groups. wikipedia.org This stage can be further subdivided depending on factors like the heating rate. wikipedia.org
The theoretical mass losses associated with these decomposition steps are detailed in the table below.
| Decomposition Stage | Temperature Range (°C) | Released Products | Theoretical Mass Loss (%) |
| Dehydration | Starts at ~220 | 4 H₂O (Water of Crystallization) | 15.45 |
| Dehydroxylation | Starts at ~330 | H₂O (from Hydroxide) | 3.86 |
| Decarbonation | Starts at ~350 | 4 CO₂ | 37.77 |
| Total | ~220 - 550 | 5 H₂O + 4 CO₂ | 57.08 |
This table summarizes the distinct stages of the endothermic decomposition of this compound, based on data reported in research. uclan.ac.uk
The thermal decomposition mechanism of this compound is highly sensitive to the experimental conditions, particularly the heating rate and the composition of the surrounding atmosphere. uclan.ac.ukresearchgate.net
Heating Rate: An increase in the heating rate causes the decomposition stages to shift to higher temperatures. uclan.ac.ukmdpi.com This phenomenon is attributed to the kinetics of the reaction and heat transfer limitations within the sample. mdpi.com At higher heating rates, the magnesium carbonate remaining after dehydration can undergo an exothermic recrystallization before its final decomposition. uclan.ac.uk
Atmosphere: The partial pressure of carbon dioxide (PCO₂) in the atmosphere has a profound impact on the decarbonation pathway. uclan.ac.uk
Low PCO₂ (e.g., < 0.1 atm in an inert nitrogen atmosphere): The amorphous carbonate phase that forms after the initial water release decomposes directly to magnesium oxide (MgO). uclan.ac.uk
High PCO₂ (e.g., ~ 1 atm): The decomposition mechanism becomes more complex. The amorphous carbonate partially decarbonates, followed by an exothermic crystallization of magnesium carbonate around 520°C. This newly formed crystalline magnesium carbonate then decomposes to magnesium oxide at a higher temperature, between approximately 530°C and 650°C. uclan.ac.uk
| Atmospheric Condition | Decomposition Pathway |
| Low CO₂ Partial Pressure (< 0.1 atm) | Amorphous Carbonate → Magnesium Oxide (Direct) |
| High CO₂ Partial Pressure (~ 1 atm) | Amorphous Carbonate → Crystalline Magnesium Carbonate → Magnesium Oxide |
This table illustrates the different decomposition pathways of this compound depending on the partial pressure of carbon dioxide in the atmosphere, as described in the literature. uclan.ac.uk
Precursor Material for Magnesium Compounds
The thermal decomposition of this compound is a key method for producing magnesium oxide (MgO), a technologically important material. wikipedia.orguclan.ac.uk The properties of the resulting MgO, such as particle size and surface area, can be tailored by controlling the decomposition conditions. This makes hydromagnesite (B1172092) a valuable precursor for creating specialized MgO nanocrystals for various applications. researchgate.net
Furthermore, this compound plays a role in larger chemical synthesis processes, particularly in carbon capture and utilization strategies. uclan.ac.uk For example, processes have been investigated to convert serpentine (B99607) (Mg₃Si₂O₅(OH)₄) into hydromagnesite as a method for sequestering atmospheric CO₂. uclan.ac.uk This conversion often proceeds through a magnesium chloride intermediate, highlighting the role of hydromagnesite within a multi-step synthesis pathway for various magnesium compounds. uclan.ac.uk
Potential in Novel Cementitious Materials
In the field of construction materials, there is growing research into alternative, low-CO₂ cements. This compound and related hydrated magnesium carbonates are integral to the chemistry of some of these novel cementitious systems. These compounds can form during the curing process of certain magnesium-based cements, particularly those cured in a CO₂-rich environment. The formation and subsequent decomposition of these hydrated carbonates within the cement matrix can influence the material's final properties. researchgate.net For instance, thermogravimetric analysis of CO₂-cured cement pastes shows distinct decomposition steps corresponding to the decarbonation of hydromagnesite, confirming its presence and role in the cured material's phase assemblage. researchgate.net
Catalytic and Photocatalytic Properties through Decomposition Products
As established, the primary solid product of this compound decomposition is magnesium oxide (MgO). wikipedia.org MgO nanoparticles have demonstrated significant potential as a catalyst and photocatalyst for environmental remediation, such as the degradation of organic pollutants in wastewater. mdpi.comnih.gov
The photocatalytic activity of MgO is initiated when it absorbs energy, generating electron-hole pairs. mdpi.com These charge carriers can react with ambient water and oxygen to produce highly reactive species, including hydroxyl and superoxide (B77818) radicals, which then oxidize and break down organic dye molecules like methylene (B1212753) blue. mdpi.com Research has shown that the photocatalytic efficiency of MgO can be enhanced by doping it with other elements, such as silver (Ag). nih.gov Doping can improve performance by reducing the recombination rate of the photogenerated electron-hole pairs. nih.gov Studies have demonstrated that 2% Ag-doped MgO nanoparticles can degrade 75% of a methylene blue dye solution within 180 minutes of UV irradiation. nih.gov
| Catalyst | Target Pollutant | Key Finding |
| MgO Nanoballs | Methylene Blue | Degradation fits pseudo-first-order reaction kinetics with a rate constant of 0.00252 min⁻¹. mdpi.com |
| Pure MgO Nanoparticles | Methylene Blue | Shows photocatalytic activity under UV irradiation. nih.gov |
| Ag-doped MgO Nanoparticles | Methylene Blue | Doping enhances photocatalytic activity compared to pure MgO. nih.gov |
This table presents research findings on the photocatalytic activity of magnesium oxide, the decomposition product of this compound. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Tri Carbonato 2 Dihydroxytetramagnesium
Elucidation of Complex Intermediates and Reaction Pathways
Understanding the formation of Tri(carbonato(2-))dihydroxytetramagnesium is crucial for controlling its synthesis and properties. Future research will likely focus on identifying the complex and often transient intermediates that precede the formation of the final product. The precipitation of magnesium carbonates is known to involve a series of metastable hydrated phases. rsc.org The transformation of these intermediates, such as nesquehonite (MgCO₃·3H₂O) and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O), into more stable forms like hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O), which is closely related to this compound, is a key area of investigation. mdpi.com
Key research questions to be addressed include:
What are the specific sequences of dissolution and precipitation events that lead to the formation of this compound?
How do reaction conditions such as pH, temperature, CO₂ pressure, and the presence of additives influence the stability and transformation of intermediate phases? researchgate.netbohrium.com
By analogy with other magnesium carbonate systems, it is understood that the high hydration energy of the Mg²⁺ ion plays a critical role, often hindering the direct precipitation of anhydrous forms and favoring the formation of various hydrated and basic carbonates. rsc.org Future studies will aim to map out the detailed energy landscapes of these transformations to predict and control the synthesis of the desired compound.
Advanced Spectroscopic and In-situ Characterization Techniques
To unravel the complex reaction pathways discussed above, the application of advanced characterization techniques is indispensable. While traditional methods like X-ray diffraction (XRD) and scanning electron microscopy (SEM) provide valuable structural and morphological information, they often fall short in capturing the dynamic nature of the precipitation process. researchgate.net
Emerging research will increasingly rely on in-situ and real-time monitoring techniques to observe the formation of this compound as it happens. Promising techniques include:
In-situ Raman and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: These techniques can monitor the evolution of different carbonate and hydroxide (B78521) species in solution and in the solid phase during precipitation, providing kinetic data and insights into reaction mechanisms. researchgate.net
Synchrotron-based Scanning Transmission X-ray Microscopy (STXM): This powerful technique allows for the simultaneous microscopic and spectroscopic investigation of different hydrated magnesium carbonate phases, helping to resolve their structural and chemical differences at a high spatial resolution. rsc.org
In-situ ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This method can be used to track the conversion of CO₂ into various metastable and stable carbonate products under relevant reaction conditions. nih.gov
The data generated from these advanced techniques will be crucial for developing a comprehensive understanding of the nucleation and growth mechanisms of this compound.
Development of Sustainable and Energy-Efficient Synthesis Routes
Potential sustainable synthesis routes to be explored include:
Carbonation of Magnesium-rich Industrial Wastes: Utilizing materials such as serpentinite, olivine (B12688019), or desalination reject brine as a source of magnesium for the carbonation reaction. researchgate.netmdpi.com This approach not only produces valuable magnesium carbonates but also contributes to waste valorization.
Enzymatic Carbonation: The use of enzymes like carbonic anhydrase can enhance the rate of CO₂ hydration, potentially allowing for carbonate precipitation at lower temperatures and CO₂ partial pressures, thus reducing energy requirements. rsc.org
Process Intensification using Fluidized Bed Reactors: For large-scale production, employing technologies like transport fluidized beds for the thermal decomposition of precursor materials could significantly improve heat transfer efficiency and lower energy consumption compared to conventional rotary kilns. newswise.com
The overarching goal is to develop synthesis processes that are not only efficient in producing this compound with desired properties but also have a minimal environmental footprint.
Enhanced Applications in CO₂ Utilization and Storage
Hydrated basic magnesium carbonates are promising materials for carbon capture, utilization, and storage (CCUS) due to their ability to sequester CO₂ in a stable solid form. researchgate.net Future research will aim to enhance the performance of this compound in these applications.
Key areas of investigation will include:
Optimizing CO₂ Sequestration Capacity: Studies will focus on tailoring the synthesis conditions to produce this compound with a high CO₂ uptake capacity and long-term stability.
Regeneration and Conversion to Value-Added Products: Research into the energy-efficient regeneration of the carbonate to magnesium oxide for cyclic CO₂ capture processes will be crucial. Furthermore, the direct conversion of the captured CO₂ in the carbonate structure into fuels like methane (B114726) through hydrogenation is a promising avenue. acs.org
Application in Construction Materials: Investigating the use of this compound as a supplementary cementitious material or as a component in the production of "green cement" could provide a large-scale utilization pathway for captured CO₂. nih.gov
The development of these applications will contribute to mitigating greenhouse gas emissions and promoting a circular carbon economy.
Integration of Multi-Scale Modeling and Experimental Studies
To accelerate the development and optimization of synthesis processes and applications for this compound, the integration of computational modeling with experimental studies is essential. Multi-scale modeling can provide insights into phenomena occurring at different length and time scales, from molecular interactions to reactor-scale processes.
Future research in this area will involve:
First-Principles Molecular Dynamics Simulations: These simulations can be used to study the structure and dynamics of hydrated magnesium ions and their complexes with carbonate and bicarbonate ions in solution, providing a fundamental understanding of the nucleation process. rsc.orgresearchgate.net
Kinetic Monte Carlo (kMC) and Population Balance Modeling: These models can be used to simulate the nucleation and growth of crystals, predicting the evolution of crystal size distribution under different process conditions. tamu.edu
By combining the predictive power of modeling with targeted experimental validation, a more rational and efficient approach to the design and scale-up of processes involving this compound can be achieved.
Data Tables
Table 1: Potential Advanced Characterization Techniques for this compound Research
| Technique | Information Provided | Research Area |
| In-situ Raman Spectroscopy | Real-time monitoring of chemical species in solution and solid phase | Elucidation of Reaction Pathways |
| In-situ ATR-FTIR Spectroscopy | Kinetic data on the formation and transformation of carbonate species | Elucidation of Reaction Pathways |
| Synchrotron-based STXM | High-resolution structural and chemical mapping of different phases | Advanced Characterization |
| In-situ ¹³C NMR Spectroscopy | Tracking the conversion of CO₂ into carbonate products | Elucidation of Reaction Pathways |
Table 2: Comparison of Potential Sustainable Synthesis Routes
| Synthesis Route | Key Advantage | Potential Challenge |
| Carbonation of Industrial Wastes | Waste valorization, low-cost raw materials | Purity of the final product, pre-treatment of waste |
| Enzymatic Carbonation | Reduced energy consumption (lower T and P) | Cost and stability of the enzyme |
| Fluidized Bed Reactors | High heat transfer efficiency, suitable for large scale | Control of particle size and morphology |
Q & A
Q. What are the optimal synthesis conditions for Tri(carbonato(2-))dihydroxytetramagnesium to ensure phase purity?
- Methodological Answer : Synthesis typically involves co-precipitation or hydrothermal methods under controlled pH (8–10) and temperature (60–90°C). A magnesium salt (e.g., MgCl₂) is reacted with sodium carbonate and hydroxide ions. Phase purity can be verified via XRD to confirm the absence of impurities like brucite (Mg(OH)₂) or hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). For reproducibility, maintain strict stoichiometric ratios (e.g., Mg²⁺:CO₃²⁻:OH⁻ = 4:3:2) and inert atmospheres to prevent carbonate hydrolysis.
- Data Table :
| Parameter | Optimal Range | Common Impurities |
|---|---|---|
| pH | 8–10 | Mg(OH)₂ |
| Temperature (°C) | 60–90 | MgCO₃·3H₂O |
| Reaction Time | 12–24 hours | Amorphous phases |
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- XRD : Identifies crystallinity and phase composition. Compare with reference patterns (e.g., ICDD database).
- FTIR : Confirms carbonate (ν₃ ~1450 cm⁻¹, ν₁ ~1080 cm⁻¹) and hydroxide (~3650 cm⁻¹) functional groups.
- TGA : Quantifies thermal stability and decomposition steps (e.g., CO₂ release at 300–400°C).
- SEM/EDS : Assesses morphology and elemental distribution.
- Reference : Structural analysis of zirconium-carbonate complexes highlights similar multi-technique approaches .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic and catalytic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) can model the compound’s electronic structure, including charge distribution across Mg–O–CO₃ bonds. Key steps:
Optimize geometry using B3LYP/6-311G(d,p) basis sets.
Calculate adsorption energies for catalytic applications (e.g., CO₂ capture).
Compare simulated IR spectra with experimental data to validate models.
- Data Table :
| Property | Computational Approach | Experimental Validation |
|---|---|---|
| Bond Lengths (Å) | DFT (B3LYP) | XRD |
| Vibrational Modes | Frequency Analysis | FTIR |
| Band Gap (eV) | Hybrid Functionals | UV-Vis Spectroscopy |
Q. How to resolve contradictions in reported decomposition pathways of this compound?
- Methodological Answer : Discrepancies often arise from varying hydration states or impurities. To address this:
Perform controlled TG-DSC under identical atmospheres (e.g., N₂ vs. air).
Use in situ XRD during heating to track phase transitions.
Compare with structurally related compounds (e.g., hydrotalcite-like minerals ).
- Example Finding :
- Decomposition at 250–350°C may indicate partial carbonate loss, while >400°C suggests complete MgO formation.
Experimental Design & Data Analysis
Q. What experimental controls are essential for studying the compound’s stability in aqueous environments?
- Methodological Answer :
- pH Buffers : Maintain pH 7–12 to simulate natural/industrial conditions.
- Ionic Strength Adjusters : Add NaCl or KCl to assess salinity effects.
- Long-Term Stability Tests : Monitor via ICP-OES for Mg²⁺ leaching and FTIR for carbonate retention.
- Reference : Stability protocols for magnesium aluminates provide a framework.
Q. How to design a comparative study between this compound and other layered double hydroxides (LDHs)?
- Methodological Answer :
Select analogs (e.g., Mg-Al-CO₃ LDHs) with similar Mg:CO₃ ratios.
Compare anion-exchange capacities using nitrate or sulfate solutions.
Evaluate CO₂ adsorption efficiency via gravimetric analysis.
- Data Table :
| Property | Target Compound | Mg-Al-CO₃ LDH |
|---|---|---|
| Anion Capacity (meq/g) | 2.8–3.2 | 2.5–3.0 |
| CO₂ Uptake (mmol/g) | 1.2–1.5 | 1.0–1.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
